molecular formula C6H9NO2 B139482 (R)-2-Amino-1-(furan-2-YL)-ethanol CAS No. 139683-93-5

(R)-2-Amino-1-(furan-2-YL)-ethanol

Cat. No. B139482
M. Wt: 127.14 g/mol
InChI Key: JWQAFPHYLSGNSK-RXMQYKEDSA-N
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Description

“®-2-Amino-1-(furan-2-YL)-ethanol” is a compound that contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .


Molecular Structure Analysis

The molecular structure of furan compounds can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furan compounds undergo various chemical reactions. For example, the reaction between substituted benzoic acid and thionyl chloride yielded corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .

Scientific Research Applications

Chemoenzymatic Synthesis

  • Lipase-Catalyzed Asymmetric Acylation : The enzymatic acylation of 1-(furan-2-yl)ethanols, including (R)-2-amino-1-(furan-2-YL)-ethanol, was studied, showing potential for producing enantiomerically enriched alcohols (Hara et al., 2013).
  • Large-Scale Synthesis : A chemoenzymatic approach was developed for synthesizing (R)-2-amino-1-(2-furyl)ethanol on a laboratory scale, highlighting the role of biocatalysis in creating stereogenic centers (Purkarthofer et al., 2006).

Catalytic and Synthetic Applications

  • Catalytic Synthesis of Antioxidants : Furan-based alcohols, such as (R)-2-amino-1-(furan-2-YL)-ethanol, are used in synthesizing novel chalcone derivatives with potent antioxidant properties (Prabakaran et al., 2021).
  • Formation of 2-Vinylfuran : Amino acid-catalyzed reactions involving lipid-derived 4-oxo-2-hexenal demonstrate the formation of 2-vinylfuran, with intermediate compounds such as 1-(furan-2-yl)ethanol playing a crucial role (Zeng et al., 2015).

Biocatalysis and Stereochemistry

  • Enzymatic Kinetic Resolution : Research shows the use of CaL-B as a biocatalyst for the stereoselective resolution of various substituted furylbenzthiazole-2-yl-ethanols and their acetates, yielding enantiomerically enriched products (Bencze et al., 2010).

Pharmacological Research

  • Blood Serum Biochemical Analysis : Studies on sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a related compound, indicate potential antioxidant and immune-modulating properties based on changes in biochemical parameters in rat serum (Danilchenko, 2017).

Future Directions

Furan compounds have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They hold great potential to fulfill the requirements for sustainable development of society .

properties

IUPAC Name

(1R)-2-amino-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQAFPHYLSGNSK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-1-(furan-2-YL)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Paolucci, G Rosini - Tetrahedron: Asymmetry, 2007 - Elsevier
This paper outlines our efforts to study the influence of an oxygen atom adjacent to the stereogenic center of β-aminoalcohol derivatives used as ligands for catalysts in the asymmetric …
Number of citations: 42 www.sciencedirect.com

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